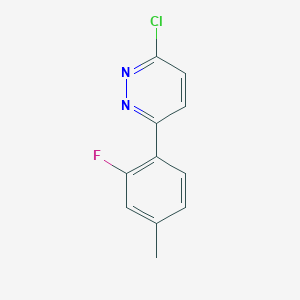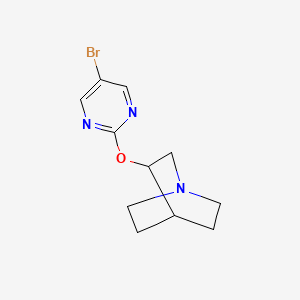
3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine
Overview
Description
3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine, also known as BPQ, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. BPQ belongs to the class of quinuclidine derivatives, which have been found to exhibit various biological activities such as anticonvulsant, antitumor, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of ion channels in the brain. Specifically, this compound has been found to enhance the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity in the brain. This leads to a decrease in the excitability of neurons, which can help to prevent seizures and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anticonvulsant and antitumor activity, this compound has also been found to exhibit anti-inflammatory effects. This is thought to be due to its ability to modulate the activity of immune cells in the body. Specifically, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for promoting inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine for lab experiments is its potent anticonvulsant activity. This makes it a useful tool for studying the mechanisms underlying seizures and other neurological disorders. In addition, this compound has also been found to exhibit antitumor and anti-inflammatory activity, making it a versatile compound for studying a wide range of biological processes. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine. One area of interest is the development of new antiepileptic drugs based on the structure of this compound. Another area of interest is the development of new anticancer drugs based on the antitumor activity of this compound. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Scientific Research Applications
3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine has been found to exhibit various biological activities, making it a promising candidate for medicinal chemistry research. One of the most notable applications of this compound is its anticonvulsant activity. Studies have shown that this compound exhibits potent anticonvulsant effects in animal models, making it a potential candidate for the development of new antiepileptic drugs. In addition, this compound has also been found to exhibit antitumor activity, making it a potential candidate for cancer chemotherapy.
properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c12-9-5-13-11(14-6-9)16-10-7-15-3-1-8(10)2-4-15/h5-6,8,10H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDWHSWBUCLWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610515 | |
| Record name | 3-[(5-Bromopyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
669770-59-6 | |
| Record name | 3-[(5-Bromopyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


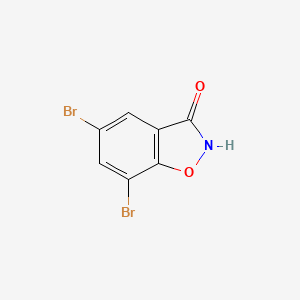

![5H-Pyrido[4,3-b]indole-3-carboxylic acid](/img/structure/B3356443.png)
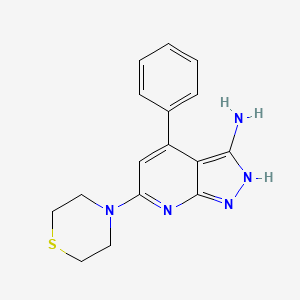

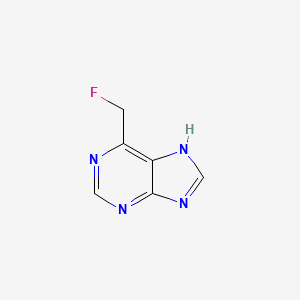
![2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol](/img/structure/B3356485.png)

![6-Nitropyrrolo[1,2-a]indol-4-one](/img/structure/B3356495.png)

![7-Nitropyrrolo[1,2-a]indol-4-one](/img/structure/B3356499.png)
